Kojic acid-phenylalanine amide

Description

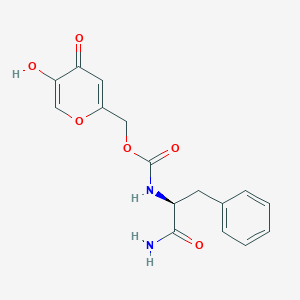

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O6 |

|---|---|

Molecular Weight |

332.31 g/mol |

IUPAC Name |

(5-hydroxy-4-oxopyran-2-yl)methyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C16H16N2O6/c17-15(21)12(6-10-4-2-1-3-5-10)18-16(22)24-8-11-7-13(19)14(20)9-23-11/h1-5,7,9,12,20H,6,8H2,(H2,17,21)(H,18,22)/t12-/m0/s1 |

InChI Key |

FIDUCYJXWXTROD-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)OCC2=CC(=O)C(=CO2)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC(=O)C(=CO2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

General Synthesis Pathways for Kojic Acid-Phenylalanine Amide

The synthesis of kojic acid-phenylalanine amide typically involves the activation of kojic acid's primary hydroxyl group at the C-7 position, followed by coupling with the amino group of phenylalanine. nih.govsemanticscholar.org This targeted modification aims to improve the parent molecule's characteristics. nih.gov

Amidation Reactions via Carbonyldiimidazole Intermediates

A common and effective method for synthesizing kojic acid-phenylalanine amide involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent. nih.govsemanticscholar.orggoogle.com In this pathway, the primary hydroxyl group of kojic acid reacts with CDI to form a reactive kojyl-imidazole intermediate. nih.govsemanticscholar.orgresearchgate.net This activation step is crucial for facilitating the subsequent amidation.

The reaction is typically carried out by dissolving kojic acid in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and N,N'-dimethylformamide (DMF). nih.govgoogle.com An equivalent of CDI is then added, and the mixture is stirred at room temperature. google.comgoogle.com The formation of the activated kojic acid can be monitored, and the resulting intermediate is then coupled with phenylalanine. semanticscholar.orggoogle.com This method has been successfully used to produce kojic acid-amino acid amide conjugates, including the phenylalanine derivative. mazums.ac.irsemanticscholar.org The use of CDI is favored for its efficiency in creating the necessary carbamate (B1207046) linker between the kojyl moiety and the amino acid. semanticscholar.orgresearchgate.net

| Reagent/Solvent | Role | Reference |

| Kojic Acid | Starting material | nih.gov |

| 1,1'-Carbonyldiimidazole (CDI) | Activating agent | semanticscholar.orggoogle.com |

| Tetrahydrofuran (THF) | Solvent | nih.govgoogle.com |

| N,N'-Dimethylformamide (DMF) | Solvent | nih.govgoogle.com |

Solid-Phase Synthesis Techniques for Conjugates

Solid-phase synthesis offers a robust and efficient alternative for preparing kojic acid-peptide conjugates, including those containing phenylalanine. nih.govnih.gov This technique utilizes a resin support to which the amino acid or peptide chain is anchored, allowing for sequential reactions and easy purification. nih.govsemanticscholar.org

The process typically begins with a resin, such as Fmoc-Rink amide aminomethyl-polystyrene resin, to which the C-terminal amino acid is attached. nih.gov The peptide chain is then elongated through cycles of deprotection of the Fmoc (9-fluorenylmethyloxycarbonyl) group and coupling of the next Fmoc-protected amino acid. nih.gov Once the desired peptide sequence is assembled on the resin, it is reacted with activated kojic acid. nih.govsemanticscholar.org The activation of kojic acid is often achieved using CDI, as described previously. nih.govsemanticscholar.org The coupling of the activated kojic acid to the N-terminus of the resin-bound peptide can be facilitated by a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt), which increases the reaction rate. nih.gov Finally, the kojic acid-peptide conjugate is cleaved from the resin to yield the final product. nih.govsemanticscholar.org This method has been successfully employed to generate small libraries of kojic acid-tripeptides. nih.gov

| Synthesis Step | Description | Key Reagents | Reference |

| Resin Swelling | Prepares the resin for synthesis. | Dichloromethane (DCM) | nih.gov |

| Deprotection | Removes the Fmoc protecting group from the amino acid. | 20% Piperidine in DMF | nih.gov |

| Coupling | Adds the next amino acid to the growing peptide chain. | HOBt/DIC, Protected amino acids | nih.gov |

| Kojic Acid Activation | Prepares kojic acid for coupling to the peptide. | Carbonyldiimidazole (CDI) | nih.gov |

| Conjugation | Attaches activated kojic acid to the N-terminus of the peptide. | Activated kojic acid, HOBt | nih.gov |

| Cleavage | Releases the final conjugate from the resin. | Not specified | nih.govsemanticscholar.org |

Strategic Modification of Kojic Acid's Hydroxyl Groups for Amidation

The primary alcohol group at the C-7 position of kojic acid is the main site for modification in the synthesis of amide derivatives. nih.govmdpi.compreprints.org This is because the enolic hydroxyl group at the C-5 position is often considered essential for the molecule's chelation properties and associated biological activities. semanticscholar.orgresearchgate.net Protecting this C-5 hydroxyl group can lead to a complete loss of certain inhibitory activities. semanticscholar.org Therefore, synthetic strategies focus on selectively reacting the C-7 hydroxyl group. nih.govmdpi.comresearchgate.net

Various methods have been developed to achieve this selective modification. One approach involves converting the C-7 hydroxyl group into a more reactive leaving group, such as a chloro group, by reacting it with thionyl chloride. semanticscholar.org This chloro-kojic acid can then undergo nucleophilic substitution with an appropriate amine or amino acid derivative. Another common strategy is the direct activation of the C-7 hydroxyl group using reagents like CDI to form a reactive intermediate that readily couples with the amino group of phenylalanine or other amino acids. mazums.ac.irsemanticscholar.org

Synthesis of Related Kojic Acid-Amino Acid and Peptide Amides

The synthetic methodologies applied to kojic acid-phenylalanine amide are broadly applicable to a range of other amino acids and peptides. tandfonline.comsemanticscholar.org Researchers have synthesized various kojic acid-amino acid amide conjugates to investigate the influence of different amino acid side chains on the properties of the resulting molecule. tandfonline.comsemanticscholar.org

For instance, N-carbobenzoxy (Z)-L-amino acid derivatives of kojic acid have been synthesized by introducing the protected amino acid at the 7-position of kojic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) as a coupling agent. tandfonline.com This approach has been used to create derivatives with several different amino acids. tandfonline.com Similarly, solid-phase synthesis has been employed to create a library of kojic acid-tripeptides, demonstrating the versatility of this method for generating diverse kojic acid-peptide conjugates. nih.govnih.gov Studies have shown that conjugating kojic acid with amino acids possessing aromatic side chains, such as tryptophan, tyrosine, and histidine, in addition to phenylalanine, can significantly enhance certain biological activities. semanticscholar.org

Advanced Derivatization for Property Modulation

Further derivatization of kojic acid-amino acid amides can be undertaken to modulate their physicochemical properties and biological activities. A key area of exploration is the formation of metal complexes.

Formation of Metal Coordination Complexes

Kojic acid and its derivatives are well-known for their ability to chelate metal ions, a property linked to their biological effects. nih.govmdpi.comresearchgate.net The formation of metal complexes with kojic acid-phenylalanine amide and related derivatives has been investigated as a strategy to enhance properties like cell permeability. google.comresearchgate.netresearchgate.net

The synthesis of these metal complexes typically involves reacting the kojic acid derivative with a metal salt, such as copper(II) chloride or zinc(II) acetate. google.comresearchgate.net The metal ion, often divalent, coordinates with the hydroxyl group and the carbonyl group of the kojic acid moiety. google.com This chelation can decrease the hydrophilicity of the molecule, potentially facilitating its transport across cell membranes. researchgate.net For example, copper and zinc complexes of kojic acid-amino acid amides have been prepared and characterized using techniques like FT-IR spectroscopy, ESI-MS spectrometry, and inductively coupled plasma analysis. researchgate.net The formation of these complexes is considered a promising approach to improve the performance of kojic acid derivatives in biological systems. nih.govresearchgate.net Studies have also explored the coordination of various other metal ions, including Fe(III) and Al(III), with bis-kojic acid derivatives, highlighting the broad potential of this derivatization strategy. nih.govresearchgate.net

| Metal Ion | Purpose of Complexation | Reference |

| Copper (Cu(II)) | Enhance cell permeability, potential for improved biological activity | google.comresearchgate.net |

| Zinc (Zn(II)) | Enhance cell permeability, potential for improved biological activity | google.comresearchgate.net |

| Iron (Fe(III)) | High affinity chelation, potential therapeutic applications | nih.govresearchgate.net |

| Aluminum (Al(III)) | High affinity chelation | nih.gov |

| Silver (Ag(I)) | Potential antibacterial applications | mdpi.com |

| Gallium (Ga(III)) | Potential antibacterial applications | mdpi.com |

Other Conjugation Strategies to Enhance Stability or Activity

Beyond the direct conjugation of single amino acids, researchers have explored a variety of other strategies to modify kojic acid, aiming to further enhance its stability and biological activity. These approaches involve the creation of more complex derivatives, including tripeptide amides, thioether derivatives, and molecules with linked pyrone rings.

One notable strategy involves the synthesis of kojic acid-tripeptide amides. In a study to improve upon the properties of kojic acid, twenty-two different kojic acid-tripeptide amides were synthesized. nih.gov The synthesis was conducted using a solid-phase Fmoc/tBu strategy with Rink Amide SURE® resin, which allowed for the efficient creation of a library of compounds. nih.gov Among the synthesized derivatives, kojic acid-FWY-NH₂ (phenylalanine-tryptophan-tyrosine amide conjugate) was identified as the most potent inhibitor. nih.gov This derivative not only exhibited high inhibitory activity but also demonstrated significant stability across various temperatures and pH levels. nih.gov The stability of kojic acid-tripeptide amides was found to be superior to that of both kojic acid and the corresponding kojic acid-tripeptide acids. nih.gov While these tripeptide amides showed a significant increase in tyrosinase inhibitory activity, their larger molecular weight was found to potentially limit their penetration through cell membranes. mdpi.com

Another successful approach has been the introduction of a thioether linkage. Kojyl thioether derivatives have been synthesized and shown to possess strong tyrosinase inhibitory activity. mdpi.com The synthesis of these compounds often involves the modification of the C-7 hydroxyl group of kojic acid. mdpi.com Research has indicated that the presence of a thioether linkage, combined with an appropriately lipophilic acid moiety, is critical for achieving both tyrosinase inhibitory and anti-inflammatory properties. preprints.org

Furthermore, innovative strategies have included the conjugation of kojic acid with other heterocyclic moieties, such as amino pyridine (B92270). bohrium.com In one study, a series of novel kojic acid derivatives linked to an amino pyridine moiety were designed and synthesized. bohrium.com The most active compound from this series, 3-hydroxy-6-(hydroxymethyl)-2-((3-nitrophenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one, was found to be an uncompetitive inhibitor of tyrosinase. bohrium.com

A different structural modification involves linking two kojic acid pyrone rings. A derivative was synthesized by joining two pyrone rings with an ethylene (B1197577) linkage, a process achieved through a Horner-Emmons reaction. nih.gov This structural alteration resulted in a compound with significantly enhanced tyrosinase inhibitory activity, being approximately eight times more potent than kojic acid itself. nih.gov

The table below summarizes the tyrosinase inhibitory activity of various kojic acid derivatives resulting from different conjugation strategies.

| Compound/Derivative | Conjugation Strategy | IC₅₀ (µM) | Fold Improvement vs. Kojic Acid | Reference |

| Kojic Acid | - | 30.61 | - | nih.gov |

| Kojic Acid-Phenylalanine Amide | Amino Acid Amide | 14.7 | ~2 | mdpi.com |

| Kojic Acid-FWY-NH₂ | Tripeptide Amide | 2.2 | ~14 | mdpi.com |

| Kojic Acid Derivative (linked pyrone rings) | Ethylene Linkage | 3.63 | ~8 | nih.gov |

| Kojic Acid-Amino Pyridine Derivative (4h) | Amino Pyridine Conjugation | 20.42 | ~1.5 | nih.gov |

Enzymatic Inhibition and Mechanistic Studies

Tyrosinase Inhibitory Efficacy of Kojic Acid-Phenylalanine Amide

The inhibitory potential of kojic acid-phenylalanine amide has been primarily evaluated against mushroom tyrosinase, a common model in screening for depigmenting agents due to its commercial availability and structural similarity to human tyrosinase. nih.gov

Kojic acid-phenylalanine amide (KA-F-NH₂) has demonstrated potent inhibitory activity against mushroom tyrosinase in vitro. nih.gov Studies have shown that this conjugate possesses significantly enhanced efficacy in suppressing the enzyme's function. researchgate.net While specific IC₅₀ values can vary depending on assay conditions, the compound consistently exhibits strong inhibition. tandfonline.com For instance, one study identified kojic acid-phenylalanine amide as the most potent among several kojic acid-amino acid conjugates screened. nih.gov The compound's robust inhibitory action is a key attribute that has prompted further investigation into its mechanism. nih.govnih.gov

When compared to its parent compound, kojic acid, the phenylalanine amide derivative shows markedly superior performance. Research indicates that kojic acid-phenylalanine amide is approximately six times more potent as a tyrosinase inhibitor than kojic acid itself. tandfonline.com Kojic acid is a well-established inhibitor, but its efficacy and stability can be limited. nih.govresearchgate.net The modification with a phenylalanine amide moiety successfully addresses these limitations, leading to a compound with both enhanced inhibitory activity and greater stability, maintaining its function for over three months at 50°C. nih.gov

Below is a comparative table of the tyrosinase inhibitory activity of Kojic Acid and its Phenylalanine Amide derivative.

| Compound | Relative Potency vs. Kojic Acid | Reference |

|---|---|---|

| Kojic Acid | Baseline | tandfonline.com |

| Kojic acid-phenylalanine amide | ~6 times more potent | tandfonline.com |

Kinetic studies have been crucial in defining the mechanism by which kojic acid-phenylalanine amide inhibits tyrosinase. Analysis of the enzyme kinetics revealed that it acts as a noncompetitive inhibitor. nih.gov This mode of inhibition means that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, effectively reducing the concentration of the active enzyme. brieflands.com Unlike competitive inhibitors that bind to the active site and compete with the substrate, a noncompetitive inhibitor binds to a different site on the enzyme. mdpi.com This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency without preventing the substrate from binding. nih.govbrieflands.com

Molecular Mechanisms of Tyrosinase Interaction

Molecular modeling and docking simulations have provided insights into how kojic acid-phenylalanine amide interacts with the tyrosinase enzyme at an atomic level.

The inclusion of the phenylalanine residue is critical to the enhanced inhibitory activity of the compound. nih.gov The aromatic phenyl group of phenylalanine allows for new and favorable interactions with amino acid residues within the enzyme's binding pocket. mdpi.com Docking simulations suggest that this moiety contributes to a higher conformational affinity for the enzyme compared to kojic acid alone. mdpi.com These additional interactions, likely hydrophobic or pi-pi stacking with aromatic residues in the enzyme, help to stabilize the inhibitor-enzyme complex, leading to more potent inhibition. nih.govjaper.in

The primary mechanism of inhibition for kojic acid and its derivatives involves the chelation of the two copper ions (Cu-A and Cu-B) present in the active site of tyrosinase. mdpi.comrsc.org These copper ions are essential for the catalytic activity of the enzyme. mdpi.commdpi.com The pyrone ring structure of the kojic acid portion of the molecule is adept at binding these copper ions, rendering the enzyme inactive. mdpi.com Molecular docking studies have shown that the kojic acid moiety of the conjugate positions itself to form favorable interactions consistent with the chelation of these copper ions. mdpi.com Furthermore, the molecule interacts with key histidine residues that coordinate the copper ions in the active site, further stabilizing its binding and preventing the natural substrates, L-tyrosine and L-DOPA, from accessing the catalytic center. mdpi.comjaper.in

Influence of Metal Chelation on Enzyme Inhibition

The inhibitory mechanism of kojic acid and its derivatives against tyrosinase is intrinsically linked to their ability to chelate copper ions within the enzyme's active site. Tyrosinase is a copper-containing enzyme, and these copper ions are essential for its catalytic activity. By binding to these copper ions, kojic acid-phenylalanine amide effectively inactivates the enzyme, thereby preventing the oxidation of tyrosine and the subsequent formation of melanin (B1238610).

Kinetic analysis has revealed that kojic acid-phenylalanine amide acts as a noncompetitive inhibitor of tyrosinase. nih.govukm.my This mode of inhibition signifies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, at a site distinct from the active site, to impede its function. The potent inhibitory effect of kojic acid-phenylalanine amide is highlighted by its low IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.

Table 1: Tyrosinase Inhibitory Activity of Kojic Acid-Phenylalanine Amide

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| Kojic acid-phenylalanine amide | 14.7 | Noncompetitive |

Data sourced from Noh et al., 2009. mdpi.com

Dopachrome (B613829) Reducing Activity Investigations

In addition to its direct inhibition of tyrosinase, kojic acid-phenylalanine amide also exhibits dopachrome reducing activity. nih.gov Dopachrome is an intermediate product in the melanin synthesis pathway, formed from the oxidation of L-DOPA. The reduction of dopachrome to a colorless compound is another mechanism by which melanin production can be diminished.

Cellular Biological Activity and Permeability Enhancement

Assessment of Melanogenesis Inhibition in Cell Systems

Initial studies on Kojic acid-phenylalanine amide (KA-F-NH2) revealed its remarkable potential as a tyrosinase inhibitor. In enzymatic assays, it exhibited a significantly higher inhibitory activity compared to kojic acid itself. tandfonline.com Specifically, it was found to be approximately six times more potent. tandfonline.com Some research has also indicated that derivatives of kojic acid, including those with amino acid linkages, show superior melanin (B1238610) synthesis inhibitory activity in B16F10 melanoma cells. semanticscholar.org

However, a critical challenge emerged when moving from enzyme-based assays to cellular systems. Despite its strong performance in inhibiting mushroom tyrosinase, Kojic acid-phenylalanine amide did not effectively inhibit melanogenesis within cell systems like the B16F10 mouse melanoma cell line. researchgate.netmdpi.comresearchgate.net This discrepancy highlighted a significant hurdle in its practical application for regulating melanin production.

Further investigations into various kojic acid derivatives have shown that modifications at the C-7 hydroxyl group can lead to higher tyrosinase and melanin inhibition rates in B16F10 cells. researchgate.net For instance, novel kojic acid derivatives have demonstrated significant anti-melanogenic activity by suppressing the expression of key proteins involved in the melanin production pathway. nih.gov

| Compound | Cell Line | Key Findings | Citation |

|---|---|---|---|

| Kojic acid-phenylalanine amide | B16F10 | High tyrosinase inhibitory activity in enzymatic assays, but poor inhibition of melanin synthesis in cell systems. | researchgate.netmdpi.comresearchgate.net |

| Kojic acid derivatives (modified C-7 hydroxyl group) | B16F10 | Higher tyrosinase and melanin inhibition rates compared to kojic acid. | researchgate.net |

| Novel Kojic Acid Derivatives (KADs) | B16F10 | Suppressed expression of MITF, TYR, TRP-1, and TRP-2 in a concentration-dependent manner. | nih.gov |

The primary reason for the limited efficacy of Kojic acid-phenylalanine amide in cellular models is its poor cell permeability. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net Researchers have attributed this to the hydrophobic nature of the L-phenylalanine component. researchgate.netmdpi.comresearchgate.net While this hydrophobicity contributes to its strong binding and inhibition of the tyrosinase enzyme, it paradoxically hinders the molecule's ability to cross the cell membrane and reach its intracellular target. researchgate.netmdpi.com

This issue is not unique to Kojic acid-phenylalanine amide. Other kojic acid derivatives with large molecular weights have also shown limited inhibitory activity due to difficulties in penetrating the cell membrane. mdpi.com The hydrophilic nature of the parent kojic acid molecule also contributes to low cell permeability, which has led to the exploration of various derivatization strategies to improve its ability to enter cells. semanticscholar.org

The challenge lies in balancing the structural features required for potent enzyme inhibition with the physicochemical properties necessary for effective cellular uptake. The functional groups that may facilitate strong interaction with the tyrosinase active site can also impede passage through the lipid bilayer of the cell membrane. researchgate.net

Strategies for Improving Cell Permeability and Bioavailability

To overcome the hurdle of poor cell permeability, a key strategy has been the development of metal coordination compounds of Kojic acid-phenylalanine amide. researchgate.netnih.gov By forming complexes with metal ions such as copper and zinc, the lipophilicity of the molecule can be increased. nih.govresearchgate.net This enhanced lipophilicity is thought to be achieved by blocking the functional groups that would otherwise form hydrogen bonds, thereby facilitating easier passage through the cell membrane. researchgate.net

These metal complexes have been characterized using techniques like FT-IR spectroscopy, ESI-MS spectrometry, and inductively coupled plasma (ICP) analysis. researchgate.netresearchgate.net The resulting metal-coordinated compounds of Kojic acid-phenylalanine amide have demonstrated potent tyrosinase inhibitory activity, not only in in-vitro enzyme tests but also within cell-based assay systems. semanticscholar.org This indicates that the formation of metal complexes can serve as an effective delivery system for hydrophilic molecules with low cell permeability. semanticscholar.org

The primary mechanism by which derivatization, particularly through metal complexation, enhances cell penetration is by increasing the lipophilicity of the Kojic acid-phenylalanine amide molecule. researchgate.netnih.gov The chelation of the compound with metal ions reduces its hydrophilicity, allowing it to more readily traverse the lipid-rich environment of the cell membrane. researchgate.net

This approach effectively transforms a molecule with excellent enzyme-inhibiting properties but poor cellular uptake into a compound that can successfully reach its intracellular target. semanticscholar.org The derivatization essentially acts as a delivery system, enabling the active compound to bypass the cell's natural barrier. semanticscholar.org

The successful enhancement of cell permeability through the formation of metal complexes has translated into a significant reduction in melanin content in melanocytes. researchgate.netnih.gov Studies using immortalized mouse melanocyte cell lines, such as Mel-Ab cells, have shown that copper complexes of kojic acid-amino acid amides, including the phenylalanine derivative, effectively inhibit melanogenesis. researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations

Impact of Amino Acid Side Chain Structural Features on Tyrosinase Inhibition

The conjugation of amino acids to the kojic acid scaffold is a key strategy for enhancing tyrosinase inhibitory activity. google.comtandfonline.com The properties of the amino acid side chain, in particular, play a critical role in the potency of the resulting conjugate. Among a variety of single amino acid conjugates, Kojic acid-phenylalanine amide (KA-F-NH2) has demonstrated one of the strongest inhibitory activities against tyrosinase. nih.govcapes.gov.brmazums.ac.ir

The potent inhibitory effect of Kojic acid-phenylalanine amide is largely attributed to the structural features of the phenylalanine side chain. researchgate.netmdpi.com The aromatic and hydrophobic nature of phenylalanine's benzyl (B1604629) group is thought to enhance the molecule's binding affinity to the tyrosinase enzyme. mazums.ac.ir Researchers have proposed that this hydrophobic residue facilitates interaction with a hydrophobic pocket within the enzyme's active site, leading to more effective inhibition. mazums.ac.ir While Kojic acid-phenylalanine amide shows excellent activity against the isolated mushroom tyrosinase enzyme, its efficacy in cellular systems can be hampered by poor cell permeability. researchgate.netmdpi.comnih.gov

Studies involving N-carbobenzoxy (Z)-L-amino acid derivatives of kojic acid further underscore the importance of hydrophobicity. tandfonline.com Highly hydrophobic compounds are considered suitable derivatives, and since L-phenylalanine is very hydrophobic, its conjugation to kojic acid results in a significantly more potent inhibitor. tandfonline.com

When compared to other kojic acid-amino acid conjugates, the phenylalanine derivative consistently ranks among the most effective. Research has shown that conjugating kojic acid with amino acids possessing aromatic side chains—such as phenylalanine, tryptophan, and tyrosine—dramatically enhances tyrosinase inhibitory activity. mazums.ac.ir In one study synthesizing six N-carbobenzoxy amino acid derivatives, the L-phenylalanine derivative proved to be the strongest inhibitor, with an IC₅₀ value approximately 80 times lower than that of unmodified kojic acid. tandfonline.com

| Compound | IC₅₀ (μM) for Tyrosinase Inhibition |

|---|---|

| Kojic acid | 42.2 |

| (Z)-Glycine derivative | 15.5 |

| (Z)-L-Alanine derivative | 12.7 |

| (Z)-L-Leucine derivative | 7.7 |

| (Z)-L-Isoleucine derivative | 6.3 |

| (Z)-L-Valine derivative | 5.6 |

| (Z)-L-Phenylalanine derivative | 0.53 |

Table 1: Comparison of tyrosinase inhibitory activity (IC₅₀) of N-carbobenzoxy (Z)-amino acid derivatives of kojic acid. Data sourced from Akazawa et al., 1993. tandfonline.com

Further research has extended this concept to tripeptide conjugates. Kojic acid-tripeptide amides have been synthesized and shown to exhibit potent tyrosinase inhibition, with some demonstrating activity superior to single amino acid conjugates. mazums.ac.irnih.gov For instance, the kojic acid-tripeptide amide KA-FWY-NH₂ (Phenylalanine-Tryptophan-Tyrosine) was identified as a highly effective compound. nih.gov These tripeptide derivatives not only show strong inhibitory activity but also possess superior storage stability compared to both kojic acid and kojic acid-tripeptide free acids. nih.govsemanticscholar.org

Influence of Linkage Type on Biological Activity

The chemical linkage used to connect the kojic acid moiety to other chemical groups is a critical determinant of the derivative's biological activity. Various linkages, including ester, amide, and thioether bonds, have been investigated to improve the properties of kojic acid. mdpi.comsemanticscholar.org

Research comparing these different linkages has provided valuable insights. One study that synthesized dimeric structures of kojic acid using ester, amide, and thioether linkages found that the linkage type significantly impacted the inhibition of tyrosinase. mdpi.com The results indicated that a thioether linkage resulted in the most effective tyrosinase inhibition compared to the other linkages. mdpi.com Specifically, kojyl thioether derivatives with appropriate lipophilic alkyl chains demonstrated increased tyrosinase inhibitory activity, whereas sulfoxide (B87167) and sulfone derivatives showed decreased activity. google.comsemanticscholar.org

| Linkage Type | Impact on Tyrosinase Inhibition | Reference Finding |

|---|---|---|

| Amide | Effective; improves stability and activity over parent kojic acid. | Kojic acid-tripeptide amides show superior storage stability. semanticscholar.org |

| Ester | Can increase inhibitory activity, especially with hydrophobic groups like benzoate (B1203000) or cinnamate. | Kojic acid derivatives with ester linkages can increase inhibitory activity. semanticscholar.org |

| Thioether | Demonstrated the most effective inhibition in comparative studies. | Thioether linkage resulted in the most effective inhibition of tyrosinase compared with ester and amide linkages. mdpi.com |

Table 2: Influence of linkage type on the tyrosinase inhibitory activity of kojic acid derivatives.

Relationship between Molecular Modifications and Inhibitory Potency

The inhibitory potency of kojic acid derivatives is fundamentally linked to specific molecular modifications of the parent structure. The core principle of kojic acid's activity lies in its ability to chelate the copper ions at the active site of the tyrosinase enzyme. mazums.ac.irbohrium.com This action is primarily mediated by the enolic hydroxyl group at the C-5 position. mazums.ac.ir Consequently, any modification that protects or removes this hydroxyl group results in a complete loss of tyrosinase inhibitory activity. mazums.ac.irsemanticscholar.org

Computational and Theoretical Studies

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, Kojic acid-phenylalanine amide to the tyrosinase enzyme. biomedpharmajournal.org These simulations are crucial for understanding the binding mode and affinity. biomedpharmajournal.org

Prediction of Ligand-Tyrosinase Interactions

Docking studies propose a mechanism for tyrosinase inhibition by Kojic acid-phenylalanine amide. researchgate.netnih.gov The simulations suggest that the amide derivative interacts with the active site of the tyrosinase enzyme. semanticscholar.org This interaction is a key factor in its ability to inhibit the enzyme's function in melanin (B1238610) production. researchgate.netnih.gov The binding affinity of these derivatives is often evaluated by their binding energy scores, where a more negative value indicates a stronger interaction. biomedpharmajournal.org

Identification of Key Amino Acid Residues in the Binding Pocket

Computational analyses have identified several key amino acid residues within the tyrosinase active site that are crucial for the binding of kojic acid derivatives. nih.govtandfonline.com While specific residue interactions for Kojic acid-phenylalanine amide are detailed in various studies, common residues involved in the binding of similar inhibitors include those that can form hydrogen bonds and hydrophobic interactions. researchgate.netmdpi.com For instance, studies on other kojic acid derivatives have highlighted the importance of residues like Asn81, His85, Val283, and Ser282. biomedpharmajournal.org The aromatic side chain of the phenylalanine residue in Kojic acid-phenylalanine amide is thought to contribute significantly to binding within the hydrophobic pocket of the enzyme. mazums.ac.ir

Elucidation of Hydrophobic and Hydrogen Bonding Interactions

The interaction between Kojic acid-phenylalanine amide and tyrosinase is characterized by a combination of hydrophobic and hydrogen bonding interactions. semanticscholar.org The phenylalanine moiety, with its aromatic ring, is believed to engage in hydrophobic interactions with non-polar residues in the enzyme's active site. mazums.ac.irmdpi.com This is a critical factor that enhances its binding affinity. mazums.ac.ir Furthermore, hydrogen bonds are predicted to form between the ligand and polar amino acid residues, as well as potentially with the copper ions in the active site, which is a characteristic interaction for many tyrosinase inhibitors. biomedpharmajournal.orgtandfonline.com

Molecular Dynamics Simulations to Assess Ligand-Enzyme Complex Stability

Molecular dynamics (MD) simulations are employed to study the stability of the ligand-enzyme complex over time. nih.govresearchgate.net These simulations provide insights into the dynamic behavior of the complex and the persistence of key interactions. For kojic acid derivatives, MD simulations have been used to confirm the stability of the docked poses and to analyze the changes in hydrogen bonding patterns during the simulation. semanticscholar.org The stability of the complex formed between Kojic acid-phenylalanine amide and tyrosinase is a crucial determinant of its inhibitory potency. mdpi.com Studies on similar inhibitors have shown that a stable complex, characterized by minimal conformational changes and persistent hydrogen bonds, correlates with stronger inhibitory activity. semanticscholar.org

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations offer a deeper understanding of the electronic properties and reactivity of molecules. researchgate.net These methods can be used to investigate the mechanism of tyrosinase inhibition at a sub-atomic level. For kojic acid and its derivatives, quantum chemical studies can elucidate the electronic structure and how it relates to the molecule's ability to chelate the copper ions in the tyrosinase active site. researchgate.netresearchgate.net Such calculations can confirm the geometry of the ligand-metal complex and provide a theoretical basis for the observed inhibitory activity. researchgate.net

Stability Profile and Research for Optimization

Stability Under Varied Environmental Conditions (e.g., Temperature, pH)

The stability of a chemical compound is significantly influenced by environmental factors such as temperature and pH. For kojic acid, the parent compound, these factors are critical. Kojic acid is known to be unstable at high temperatures (around 40°C) and is susceptible to degradation when exposed to light and air. nih.gov Its stability is also highly pH-dependent; it is most stable and effective in an acidic pH range of 4.0 to 5.5. mugguskincare.com In alkaline conditions (pH > 6), kojic acid becomes less stable and may degrade, losing its efficacy. mugguskincare.com Conversely, at a very acidic pH (below 3.5), it can become too aggressive. mugguskincare.com Studies on kojic acid in double emulsions confirmed its pH-dependent stability, with the highest stability observed at a more acidic pH of 3.7 compared to pH 4.5 or near-neutral pH. researchgate.net

The development of Kojic acid-phenylalanine amide was intended to address these stability issues. Research has shown that this modification is successful. One of the key findings is that Kojic acid-phenylalanine amide maintains its strong tyrosinase inhibitory activity for over three months when stored at a high temperature of 50°C. nih.gov This demonstrates a significant improvement in thermal stability compared to the parent kojic acid. Further studies on similar kojic acid-tripeptide amides have also reported consistent stability over various storage times under different temperature and pH conditions, suggesting that peptide conjugation is a robust strategy for enhancing the environmental resilience of kojic acid. researchgate.net

| pH Range | Stability and Efficacy | Potential Issues |

|---|---|---|

| < 3.5 (Too Acidic) | Becomes overly aggressive | Risk of irritation and skin barrier damage |

| 4.0 - 5.5 (Ideal) | Most stable and effective | Maximizes absorption and minimizes irritation |

| > 6.0 (Too Alkaline) | Becomes unstable and degrades | Loses tyrosinase-inhibiting ability, potential for skin dryness |

Strategies for Improving Storage Stability of Conjugates

The primary strategy for enhancing the stability of kojic acid is through chemical modification, leading to the creation of derivatives or conjugates. mdpi.com The synthesis of Kojic acid-phenylalanine amide is a prime example of this approach, designed to overcome the insufficient stability of the parent molecule. nih.gov

Several methods have been explored to improve the storage stability of kojic acid and its derivatives:

Chemical Derivatization: Esterification and the formation of amino acid amides are common methods to protect the reactive functional groups of kojic acid, thereby improving its stability against heat, light, and pH changes. tbzmed.ac.irresearchgate.netnih.gov The amide linkage in Kojic acid-phenylalanine amide contributes to its demonstrated long-term stability at elevated temperatures. nih.gov

Encapsulation Technologies: Incorporating kojic acid derivatives into advanced formulation systems like water-in-oil-in-water (W/O/W) double emulsions or nanoemulsions can physically protect the active compound from environmental stressors. nih.govresearchgate.net A stable nanoemulsion containing kojic acid was shown to be kinetically stable, showing no phase separation after centrifugation, freeze-thaw cycles, and storage at 2°C and 25°C. researchgate.net Formulating a derivative in the internal phase of an oil-in-water emulsion may also shield it from oxidative degradation during its shelf life. tbzmed.ac.ir

Complexation: To enhance properties like cell permeability, which can be hindered by poor stability and lipophilicity, metal complexes of Kojic acid-phenylalanine amide have been prepared. Coordination with metals like copper and zinc can increase lipophilicity without compromising the compound's inhibitory activity. nih.govnih.gov

| Compound | Key Stability Finding | Source |

|---|---|---|

| Kojic acid-phenylalanine amide | Stable for over 3 months at 50°C. | nih.gov |

| Kojic Acid in Nanoemulsion | Kinetically stable through centrifugation, freeze-thaw cycles, and storage at 2°C and 25°C. | researchgate.net |

| Kojic Acid in W/O/W Emulsion | Stability is pH-dependent, with the highest stability at pH 3.7. | researchgate.net |

| Kojic Acid Dipalmitate (Ester) | Considered to have superior stability to changes in pH, heat, and light compared to kojic acid. | researchgate.net |

Approaches to Address Oxidative Lability

Kojic acid is inherently susceptible to oxidative damage. nih.govtbzmed.ac.ir This oxidative lability can lead to discoloration (browning) and a loss of potency, particularly in aqueous formulations. The conjugation with phenylalanine is one approach to mitigate this, as it modifies the chemical structure, potentially hindering the reactive functional groups responsible for oxidation. tbzmed.ac.ir

While derivatives like esters and amides are generally considered more stable, research has shown nuanced results. One study involving stress tests with hydrogen peroxide found that kojic acid was more resistant to oxidative degradation than its dipalmitate ester, suggesting that the mechanism of stability is complex. tbzmed.ac.irresearchgate.net

To further combat oxidative lability in formulations containing Kojic acid-phenylalanine amide, several strategies can be employed:

Inclusion of Antioxidants: The addition of other antioxidant compounds to a formulation is a common and recommended strategy. tbzmed.ac.irresearchgate.net These agents can act sacrificially to protect the primary active ingredient from oxidative degradation.

Protective Formulation Design: As mentioned previously, encapsulating the amide in emulsion systems can create a physical barrier against oxidizing agents in the environment. tbzmed.ac.ir

Dimerization: Research into a synthesized kojic acid dimer (KAD) has shown it possesses approximately double the antioxidant efficiency and a significantly better free-radical scavenging ability compared to monomeric kojic acid. nih.gov This suggests that creating dimeric structures of kojic acid derivatives could be a novel approach to enhance their antioxidant capacity and reduce oxidative lability.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for kojic acid-phenylalanine amide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling kojic acid with phenylalanine via carbodiimide-mediated amide bond formation. Key parameters include solvent choice (e.g., DMF or DMSO), temperature (optimized at 25–40°C), and molar ratios (1:1.2 for kojic acid to phenylalanine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the amide .

- Data Consideration : Yields range from 60–75% under optimized conditions. Variations in pH or excess reagents may lead to side products like ester derivatives, requiring NMR and HPLC validation .

Q. How is kojic acid-phenylalanine amide characterized structurally, and what analytical techniques are essential for validation?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm amide bond formation (absence of carboxylic acid protons, presence of NH resonance at δ 6.5–7.0 ppm).

- FT-IR for carbonyl stretching vibrations (amide I band ~1650 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion confirmation .

- Data Contradictions : Discrepancies in spectral data may arise from residual solvents or incomplete drying. Cross-validate with elemental analysis .

Q. What standardized assays are used to evaluate tyrosinase inhibition efficacy?

- Methodology :

- In vitro assays : Mushroom tyrosinase (EC 1.14.18.1) is incubated with L-DOPA or tyrosine as substrates. Inhibition is measured via spectrophotometric detection of dopachrome at 475 nm.

- IC₅₀ calculation : Dose-response curves (0–100 µM) analyzed using nonlinear regression.

Advanced Research Questions

Q. How do metal complexes of kojic acid-phenylalanine amide alter cellular permeability, and what experimental models validate this?

- Methodology :

- Metal chelation : React the amide with Cu²⁺, Zn²⁺, or Fe³⁺ in ethanol/water (1:1). Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry.

- Permeability assays : Use Caco-2 cell monolayers or artificial membranes (PAMPA). Measure apparent permeability (Papp) with HPLC quantification .

- Key Finding : Cu²⁺ complexes increase Papp by ~2-fold compared to the free amide, attributed to enhanced lipophilicity .

Q. What mechanistic insights explain the superior tyrosinase inhibition of kojic acid-phenylalanine amide over kojic acid?

- Methodology :

- Molecular docking : Simulate binding to tyrosinase (PDB ID: 2Y9X). The phenylalanine moiety forms hydrophobic interactions with Val283 and His263, stabilizing the inhibitor-enzyme complex.

- Kinetic studies : Lineweaver-Burk plots reveal mixed-type inhibition, suggesting binding to both free enzyme and enzyme-substrate complex .

- Data Limitations : In silico predictions require validation via site-directed mutagenesis or X-ray crystallography .

Q. How can contradictory data on inhibition efficacy across studies be resolved?

- Case Analysis : Discrepancies in IC₅₀ values (e.g., 12.3 µM vs. 18.5 µM) may arise from:

- Enzyme source variations (e.g., human vs. mushroom tyrosinase).

- Substrate concentration differences (L-DOPA at 0.5 mM vs. 1.0 mM).

Experimental Design and Optimization

Q. What strategies improve the stability of kojic acid-phenylalanine amide in aqueous solutions?

- Methodology :

- pH optimization : Stability peaks at pH 5.0–6.0 (avoid alkaline conditions causing hydrolysis).

- Lyophilization : Formulate with cryoprotectants (trehalose or mannitol) to enhance shelf life.

- Degradation kinetics : Monitor via HPLC under accelerated storage conditions (40°C/75% RH) .

Q. How do researchers address batch-to-batch variability in synthesis?

- Quality Control :

- In-process checks : Monitor reaction completion via TLC (Rf = 0.4 in ethyl acetate/hexane 3:7).

- Standard operating procedures (SOPs) : Document stirring speed (500 rpm), inert atmosphere (N₂), and reagent purity (>98%) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.